![molecular formula C9H7BrS B169043 5-Bromo-3-methylbenzo[b]thiophene CAS No. 1196-09-4](/img/structure/B169043.png)
5-Bromo-3-methylbenzo[b]thiophene
Descripción general
Descripción
5-Bromo-3-methylbenzo[b]thiophene is a chemical compound with the molecular formula C9H7BrS . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of 5-Bromo-3-methylbenzo[b]thiophene involves various methods. One such method involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another method involves the condensation reaction of alkynyl sulfides with elemental sulfur (S8) or EtOCS2K .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methylbenzo[b]thiophene can be represented by the SMILES stringCc1csc2ccc(Br)cc12 . The InChI code for this compound is 1S/C9H7BrS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 . Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-3-methylbenzo[b]thiophene are diverse. For instance, the reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-methylbenzo[b]thiophene include a molecular weight of 227.12 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Modification
5-Bromo-3-methylbenzo[b]thiophene is a versatile compound in the field of chemical synthesis. A study demonstrated its conversion into various derivatives, like 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives, exploring its potential in creating pharmacologically active compounds (Chapman, Clarke, Gore, & Sharma, 1971). Another research highlighted the preparation of 5-bromo-3-methylbenzo[b]thiophene through a cyclisation process, further leading to the synthesis of various bromo-derivatives (Chapman, Clarke, & Sawhney, 1968).
Charge-Transporting Material Development
A study in 2013 discussed the use of 5-diarylamino-2-methylbenzo[b]thiophene, a related compound, as a charge-transporting material. The bromination of this compound showed “abnormal” selectivity, highlighting its unique electronic structure and potential in electronic applications (Wu, Pang, Tan, & Meng, 2013).
Electrophilic Substitution Reactions
Research on electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its derivatives, including 5-bromo-3-methylbenzo[b]thiophene, provided insights into the formation of various substituted products. This study is significant for understanding the chemical behavior of benzo[b]thiophene derivatives in different reaction conditions (Clarke, Scrowston, & Sutton, 1973).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-3-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYLNZAFOPVZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556990 | |
| Record name | 5-Bromo-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylbenzo[b]thiophene | |
CAS RN |
1196-09-4 | |
| Record name | 5-Bromo-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


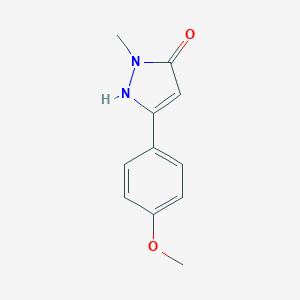
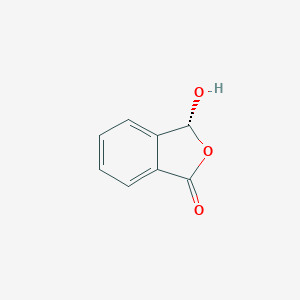
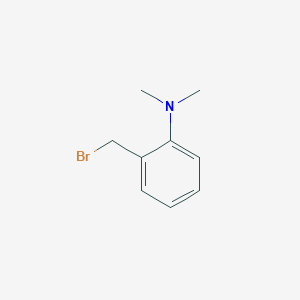
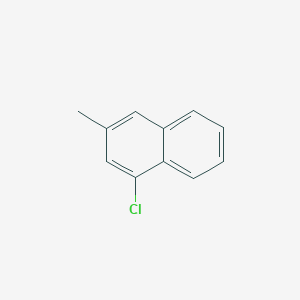
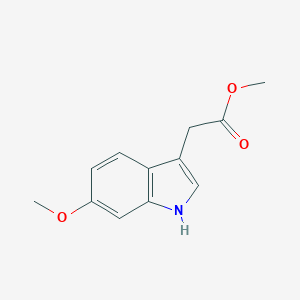
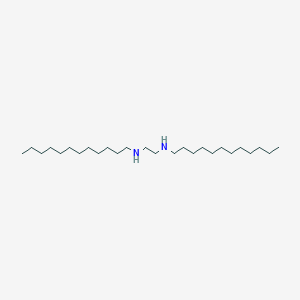
![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)
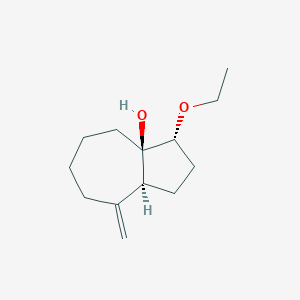
![8-Methoxyimidazo[1,2-a]pyridine](/img/structure/B168984.png)
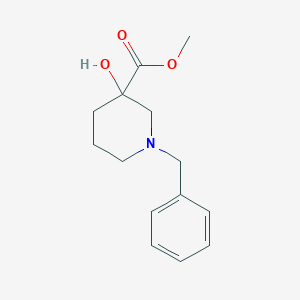
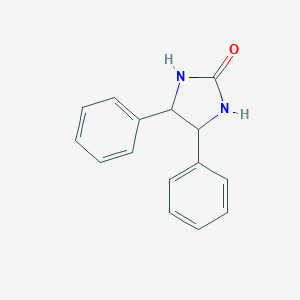
![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)